Spaglumic Acid-d3

LC-MS/MS Analytical Chemistry Quantitative Bioanalysis

Spaglumic Acid-d3 is the gold-standard deuterated internal standard for quantifying endogenous NAAG by LC-MS/MS. Unlike structural analogs (e.g., 2-PMPA), its near-identical co-elution and distinct +3 Da mass shift enable precise ion suppression and matrix effect correction. Essential for GCPII/NAALADase inhibitor PK/PD biomarker studies and CNS disorder research (schizophrenia, TBI). Ensures regulatory-compliant bioanalysis accuracy unattainable with unlabeled NAAG.

Molecular Formula C11H16N2O8
Molecular Weight 307.27 g/mol
Cat. No. B13856517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpaglumic Acid-d3
Molecular FormulaC11H16N2O8
Molecular Weight307.27 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1/i1D3
InChIKeyOPVPGKGADVGKTG-LLYRNZNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spaglumic Acid-d3: A Deuterated Neuropeptide Standard for Quantitative LC-MS/MS Analysis


Spaglumic Acid-d3 (N-Acetylaspartylglutamic acid-d3) is the deuterated analog of Spaglumic Acid, also known as N-acetylaspartylglutamate (NAAG), which is the most abundant peptide neurotransmitter in the mammalian central nervous system [1]. As a stable isotope-labeled (SIL) compound, it is specifically designed for use as an internal standard (IS) in quantitative mass spectrometry applications [2]. The incorporation of three deuterium atoms into its molecular structure (C11H13D3N2O8) results in a molecular weight of 307.27 g/mol, compared to 304.26 g/mol for the unlabeled compound . This isotopic labeling is the primary source of its scientific utility and differentiation for procurement.

Why Spaglumic Acid-d3 Cannot Be Substituted with Unlabeled NAAG or Other Analogs for LC-MS Quantification


In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a structurally identical but isotopically distinct internal standard is the gold standard for correcting analytical variability. Unlabeled NAAG or even structural analogs of NAAG, such as the peptidase inhibitor 2-PMPA, cannot reliably fulfill this role. While a structural analog may have different chromatographic properties and ionization efficiency, a deuterated internal standard like Spaglumic Acid-d3 co-elutes nearly identically with the target analyte (NAAG) but is distinguishable by its mass-to-charge ratio (m/z), enabling precise compensation for matrix effects and ion suppression [1]. Substituting with a non-deuterated compound introduces significant and unpredictable quantitative bias, undermining the accuracy and reproducibility required for robust biomarker research and pharmacokinetic studies [2].

Quantitative Differentiation of Spaglumic Acid-d3 as an Internal Standard


Mass Shift Differentiation for LC-MS/MS Detection

Spaglumic Acid-d3 exhibits a distinct mass shift of +3.02 Da compared to its unlabeled counterpart, Spaglumic Acid, due to the replacement of three hydrogen atoms with deuterium . This mass difference is fundamental to its role as an internal standard in LC-MS/MS assays, allowing for distinct detection and quantification of the endogenous analyte from the labeled standard .

LC-MS/MS Analytical Chemistry Quantitative Bioanalysis

Detection Sensitivity with Deuterated NAAG as an Internal Standard

An analytical method utilizing deuterated NAAG as an internal standard for the quantification of endogenous NAAG in rat brain slice superfusates achieved a detection limit of less than 1 picomole (<1 pmol) [1]. This demonstrates the high sensitivity afforded by stable isotope dilution mass spectrometry, which is crucial for detecting the low physiological concentrations of this neuropeptide.

Analytical Chemistry Neuroscience Neurochemistry

Application in Surrogate Analyte LC-MS/MS Method for NAAG Quantification

In a validated bioanalytical method for determining NAAG in rat brain, plasma, and cerebrospinal fluid, two stable isotope-labeled compounds (a surrogate analyte and an internal standard) were used to construct calibration curves in authentic matrices [1]. This approach circumvented the challenge of a blank matrix devoid of endogenous NAAG. The validated lower limit of quantification (LLOQ) for NAAG was 1.00 nmol/g in brain tissue and 0.0100 nmol/mL in plasma and CSF [1].

LC-MS/MS Method Development Bioanalysis

Primary Application Scenarios for Spaglumic Acid-d3 in Quantitative Bioanalysis


LC-MS/MS Method Development and Validation

Spaglumic Acid-d3 is essential for developing and validating robust LC-MS/MS methods for the quantification of endogenous NAAG in complex biological samples (e.g., plasma, CSF, brain tissue). As an internal standard, it compensates for matrix effects and variations in sample preparation and instrument performance, ensuring the accuracy and precision required for regulatory-compliant bioanalysis [1].

Neuroscience and Biomarker Research

In neuroscience, NAAG is a key neurotransmitter and its levels are altered in neurological disorders. Spaglumic Acid-d3 enables the precise measurement of NAAG concentration changes in response to disease states or therapeutic interventions (e.g., NAAG peptidase inhibitors) in preclinical models [1]. This supports research into schizophrenia, traumatic brain injury, and other conditions where glutamatergic signaling is implicated [2].

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

For drug candidates targeting the glutamatergic system, such as GCPII/NAALADase inhibitors, quantifying endogenous NAAG levels is a key pharmacodynamic biomarker [1]. Spaglumic Acid-d3 provides the analytical foundation for generating accurate, time-resolved NAAG concentration data in PK/PD studies, which is critical for dose selection and efficacy assessments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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